3-Pyridin-3-ylbenzaldehyde;hydrochloride
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Overview
Description
3-Pyridin-3-ylbenzaldehyde;hydrochloride is a chemical compound belonging to the class of pyridine derivatives. It is widely used in various fields, including medical research, environmental research, and industrial research. This compound is known for its unique structure, which combines a pyridine ring with a benzaldehyde moiety, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-ylbenzaldehyde;hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-3-ylbenzaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Pyridin-3-ylbenzoic acid.
Reduction: 3-Pyridin-3-ylbenzyl alcohol.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
3-Pyridin-3-ylbenzaldehyde;hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridin-3-ylbenzaldehyde;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Pyridin-2-ylbenzaldehyde: Similar structure but with the pyridine ring attached at the 2-position.
4-Pyridin-3-ylbenzaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
3-Pyridin-3-ylbenzoic acid: Oxidized form of 3-Pyridin-3-ylbenzaldehyde.
Uniqueness
3-Pyridin-3-ylbenzaldehyde;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and benzaldehyde moiety makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Biological Activity
3-Pyridin-3-ylbenzaldehyde;hydrochloride is a compound of growing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may interact with receptors, modifying their activity and influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, a study demonstrated its effectiveness against various bacterial strains, showing an inhibitory concentration (IC50) of 25 µg/mL against Staphylococcus aureus and E. coli.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines, including:
Cell Line | IC50 (µg/mL) |
---|---|
C6 (glioma) | 12.80 |
MCF-7 (breast cancer) | 4.16 |
These findings suggest that this compound may interfere with cancer cell growth and viability.
Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, the compound has shown promise in neuroprotection. It has been studied for its ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological activities of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against a panel of bacteria and fungi.
- Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
-
In Vitro Cancer Cell Study :
- A study focused on the effects of the compound on MCF-7 breast cancer cells.
- The results showed a significant reduction in cell viability at concentrations above 5 µg/mL.
-
Neuroprotection Research :
- Investigations into the neuroprotective effects revealed that treatment with the compound significantly reduced cell death in models of oxidative stress.
Applications in Pharmaceutical Development
Given its diverse biological activities, this compound is being explored as an intermediate in pharmaceutical synthesis:
- Neurological Disorders : Its structure allows for modifications that enhance therapeutic efficacy against conditions such as Alzheimer's and Parkinson's disease.
- Antimicrobial Formulations : The compound's antimicrobial properties make it a candidate for developing new antibiotics or antiseptics.
Properties
IUPAC Name |
3-pyridin-3-ylbenzaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO.ClH/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12;/h1-9H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXJRDCBLTYBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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